4-羟基马尿酸

描述

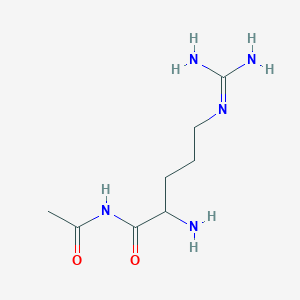

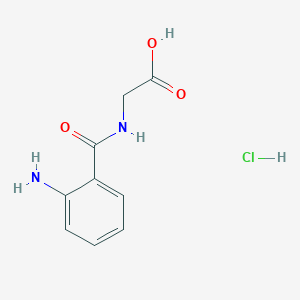

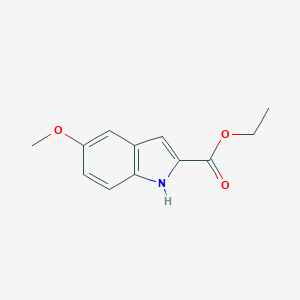

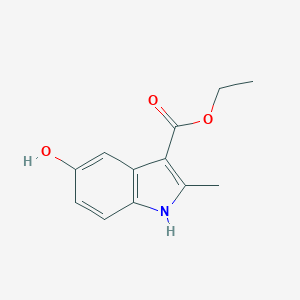

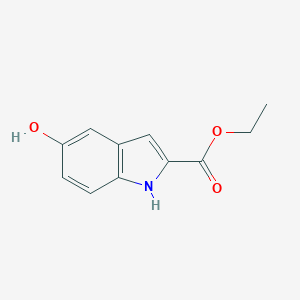

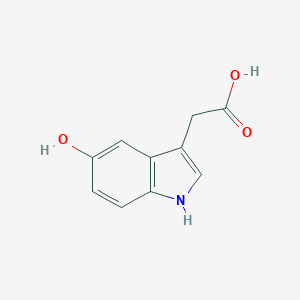

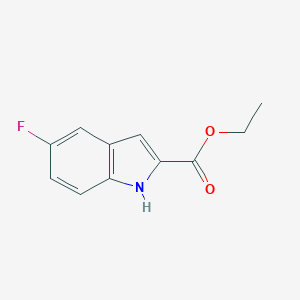

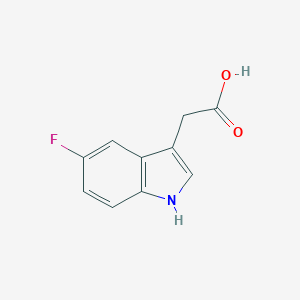

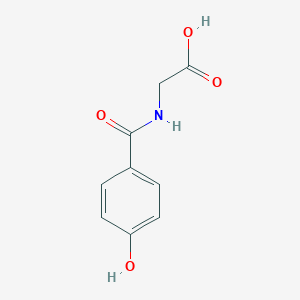

4-Hydroxyhippuric acid is an N-acylglycine that is the 4-hydroxy derivative of hippuric acid . It is a human blood serum metabolite and is functionally related to N-benzoylglycine . It is a glycine conjugate of 4-hydroxybenzoic acid, the paraben metabolite .

Synthesis Analysis

4-Hydroxyhippuric acid is a by-product of metabolism of polyphenols . It may be elevated after exposure to paraben antimicrobials in certain foods and cosmetics . Intake of fruits containing polyphenols rich in anthocyanins, flavonols, and hydroxycinnamates may increase this compound in the urine .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyhippuric acid is represented by the formula C9H9NO4 . It is a natural product found in Drosophila melanogaster and Ginkgo biloba .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxyhippuric acid include its molecular structure (C9H9NO4) and its role as a human blood serum metabolite .

科学研究应用

自闭症和代谢异常:一项研究分析了自闭症儿童的尿液,发现 4-羟基马尿酸的排泄异常。这项研究表明 4-羟基马尿酸水平与自闭症之间可能存在联系,可能是由于细菌作用或吸收不良 (Lis et al., 1976)。

慢性尿毒症:对慢性尿毒症患者有机酸的研究在血液透析液中发现了 4-羟基马尿酸。这一发现表明这种酸在尿毒症症状中可能发挥作用 (Kramer et al., 1965)。

禾本科植物的防御化学物质:4-羟基马尿酸已被研究作为禾本科植物中的次生代谢物,在植物防御害虫、真菌和细菌以及除草剂解毒方面显示出重要作用 (Niemeyer, 1988)。

氧钒(IV)配合物和肽酰胺去质子化:氧钒(IV)与水溶液中的 2-羟基马尿酸的相互作用证明了其对肽酰胺去质子化的影响,这与生物无机化学有关 (Kiss et al., 1998)。

儿童胃肠功能障碍:在患病儿童的尿液中发现了 4-羟基马尿酸,表明与胃肠功能障碍有关 (Finnie et al., 1976)。

食用越橘后的代谢指纹:一项使用 NMR 代谢组学的研究表明,食用越橘会改变人体尿液的代谢特征,包括 4-羟基马尿酸水平升高 (Lehtonen et al., 2013)。

终末期肾衰竭中 Ca2+-ATPase 的抑制:4-羟基马尿酸被证明是终末期肾衰竭患者中 Ca2+-ATPase 的抑制剂,突出了其在 Ca2+ 代谢紊乱中的潜在作用 (Jankowski et al., 2001)。

生物技术应用:与 4-羟基马尿酸密切相关的 4-羟基苯甲酸被用作食品、化妆品、制药和其他行业中增值化合物的多用途中间体 (Wang et al., 2018)。

未来方向

Research suggests that higher levels of 4-Hydroxyhippuric acid correlate with improved survival in both young and average onset colorectal cancer . While the exact significance of this finding needs to be studied further, 4-Hydroxyhippuric acid is known to come from plant-based sources like vegetables, nuts, and teas and has antioxidant properties .

作用机制

Target of Action

4-Hydroxyhippuric Acid is a dihydroxy phenolic acid that primarily targets the Organic Anion Transporter 1 (OAT1) . OAT1 is a key transporter involved in the renal elimination of a wide array of endogenous substances, drugs, and toxins .

Mode of Action

As an inhibitor of OAT1, 4-Hydroxyhippuric Acid interacts with this transporter, reducing its activity . This interaction leads to an increase in the production of free radicals in cells expressing human OAT1 .

Biochemical Pathways

4-Hydroxyhippuric Acid is a secondary metabolite . It is a glycine conjugate of 4-hydroxybenzoic acid, which is a metabolite of paraben preservatives . The compound’s action can affect the pathways involved in the metabolism of these substances.

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetic properties can be influenced by factors such as age and gender .

Result of Action

The inhibition of OAT1 by 4-Hydroxyhippuric Acid can lead to changes in the cellular environment, including an increase in the production of free radicals . Additionally, it has been found to reduce the secretion of TNF-α, a key inflammatory cytokine, in isolated human peripheral blood mononuclear cells .

Action Environment

The action of 4-Hydroxyhippuric Acid can be influenced by various environmental factors. For instance, exposure to paraben antimicrobials in certain foods and cosmetics can lead to elevated levels of this compound . Furthermore, the intake of fruits containing polyphenols rich in anthocyanins, flavonols, and hydroxycinnamates may increase the presence of this compound in the urine .

属性

IUPAC Name |

2-[(4-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHLUFWWWPBTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179518 | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4-Hydroxyhippuric acid | |

CAS RN |

2482-25-9 | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2482-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-hydroxyphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2MH5995F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Hydroxyhippuric acid is not a naturally occurring compound in humans. It primarily originates from the breakdown of dietary polyphenols by the gut microbiota. [, , ] For instance, its presence has been noted after consuming orange juice, which is rich in flavanones like hesperidin and naringenin. [] Similarly, strawberry consumption, rich in various polyphenols, leads to an increase in 4-hydroxyhippuric acid levels in urine. [, ]

A: There is significant inter-individual variation in the production and excretion of 4-hydroxyhippuric acid. This variability is likely influenced by factors such as the composition of an individual's gut microbiota, dietary habits (specifically, the types and quantities of polyphenol-rich foods consumed), age, and health status. [, , , ]

A: Research suggests that 4-hydroxyhippuric acid is readily absorbed from the gut and excreted in the urine. [, ] Studies have identified it in both plasma and urine samples after polyphenol-rich meals. [, ]

ANone: While not currently used as a diagnostic biomarker, research indicates that 4-hydroxyhippuric acid levels may be altered in certain conditions. For example:

- Pulmonary Tuberculosis: One study found 4-hydroxyhippuric acid to be among the deregulated metabolites in the urine of pulmonary tuberculosis patients, suggesting its potential as a component of a diagnostic biosignature. []

- Postpartum Depression: Altered urinary levels of 4-hydroxyhippuric acid have been observed in postpartum depressed patients, pointing towards a possible role in understanding metabolic changes associated with the condition. []

- Tuberculous Meningitis: A study investigating urinary biomarkers for tuberculous meningitis identified 4-hydroxyhippuric acid as a potential marker for both diagnosis and follow-up of the disease in children. [, ]

- Colorectal Cancer: Research suggests potential differences in plasma metabolomic profiles, including 4-hydroxyhippuric acid, between early-onset and average-onset colorectal cancer, though further investigation is needed. []

ANone: Several analytical methods are employed to identify and quantify 4-hydroxyhippuric acid in biological samples. These include:

- High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This highly sensitive and specific technique is commonly used for the identification and quantification of 4-hydroxyhippuric acid in urine and plasma samples. [, , , ]

- Gas Chromatography coupled with Mass Spectrometry (GC-MS): This method, often employed after a derivatization step, is also widely used for analyzing 4-hydroxyhippuric acid and other phenolic acids in urine samples. [, , ]

- Spectrofluorimetry: This technique allows for the in-situ detection of 4-hydroxyhippuric acid in urine samples after high-voltage electrophoresis. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique, particularly in combination with solid-phase extraction (SPE), can be used for metabolite sub-profiling of urine, potentially including 4-hydroxyhippuric acid. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。